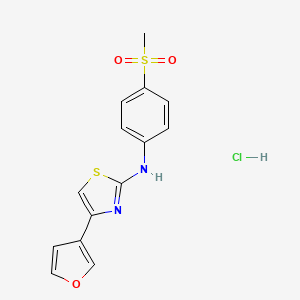![molecular formula C9H10Cl2F3N B2598290 (1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2460740-51-4](/img/structure/B2598290.png)
(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules, making it a valuable target in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and readily available reagents. The process might include steps such as halogenation, amination, and subsequent purification to obtain the desired hydrochloride salt form. Optimization of reaction parameters is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential due to its stability and biological activity.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. This can lead to various pharmacological effects, depending on the target and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanol
- (1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone
- (1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethane
Uniqueness
Compared to similar compounds, (1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride stands out due to its specific amine group, which can participate in a wider range of chemical reactions and biological interactions. This makes it a versatile and valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1S)-1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQYXQKUFMVVNA-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)
![1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one](/img/structure/B2598210.png)
![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)

![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)



![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)
